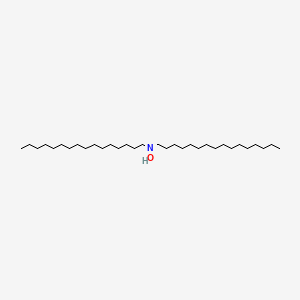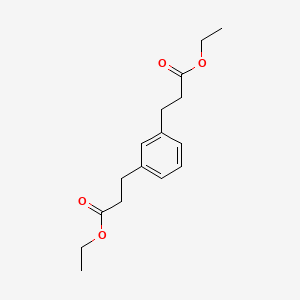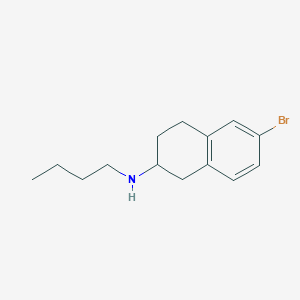
3-(4-fluorophenyl)-2-methyl-2-Propenal
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-2-Propenal can be achieved through several methods. One common approach involves the aldol condensation of 4-fluorobenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-fluorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Fluorophenyl)-2-methylpropan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-2-methyl-2-Propenal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-2-methylprop-2-enal
- 3-(4-Bromophenyl)-2-methylprop-2-enal
- 3-(4-Methylphenyl)-2-methylprop-2-enal
Uniqueness
3-(4-fluorophenyl)-2-methyl-2-Propenal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
KGIKBRYVRUTDGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)F)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8623152.png)


![2-[(4-Chlorophenyl)sulfanyl]ethyl cyclopropanecarboxylate](/img/structure/B8623175.png)




![N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide](/img/structure/B8623198.png)




